8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

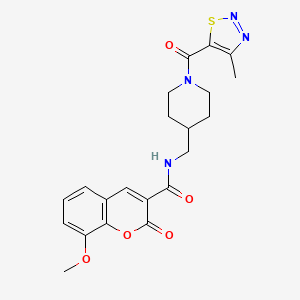

The compound 8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin backbone with a piperidine-thiadiazole carboxamide moiety. Coumarins are well-known for their diverse bioactivities, including anticoagulant, antimicrobial, and anticancer properties . The synthesis of related compounds, such as 3-acetyl-8-methoxy-2H-chromen-2-one, involves solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate catalyzed by piperidine, suggesting a scalable route for coumarin derivatives .

Properties

IUPAC Name |

8-methoxy-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-12-18(31-24-23-12)20(27)25-8-6-13(7-9-25)11-22-19(26)15-10-14-4-3-5-16(29-2)17(14)30-21(15)28/h3-5,10,13H,6-9,11H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZOBOXMLGPJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule that incorporates a chromene scaffold with a thiadiazole moiety. This structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and relevant studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Chromene derivative

- Functional Groups : Methoxy group, carboxamide group, and thiadiazole moiety

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- A study reported that derivatives of 1,3,4-thiadiazole exhibited IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity .

- Mechanism of Action :

Antimicrobial Activity

Thiadiazole derivatives have shown promise in antimicrobial applications.

-

In Vitro Studies :

- A series of thiazole-bearing compounds were evaluated for their antimicrobial activity, revealing effective inhibition against various bacterial strains . The minimum inhibitory concentration (MIC) for active derivatives was determined, providing insights into their potential as antimicrobial agents.

- Resistance Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiadiazole-containing compounds.

| Compound | IC50 (µg/mL) | Target Cancer Cell Line | Key Structural Features |

|---|---|---|---|

| Compound A | 0.28 | MCF-7 | Methyl group at C-5 |

| Compound B | 0.52 | A549 | Electron-withdrawing groups |

| Target Compound | TBD | TBD | Methoxy and carboxamide groups |

The presence of specific functional groups significantly influences the biological activity. For example, methoxy substitutions enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies have been documented in the literature regarding similar compounds:

- Study on Thiadiazole Derivatives :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

8-Methoxy-N-((1-(6-Methylpyridazin-3-yl)Piperidin-4-yl)Methyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structural Difference : Replaces the thiadiazole with a pyridazine ring (a six-membered ring containing two nitrogen atoms).

- Impact: Pyridazine’s aromaticity and nitrogen positioning may alter binding affinity compared to the electron-deficient thiadiazole.

8-Methoxy-2-Oxo-N-((1-(Thiophen-2-YlMethyl)Piperidin-4-Yl)Methyl)-2H-Chromene-3-Carboxamide

- Structural Difference : Substitutes the thiadiazole-carbonyl group with a thiophene-methyl moiety.

- Molecular weight (412.5 g/mol) and solubility may differ due to the bulkier thiophene group .

2,6-Dimethyl-4-(3-Methyl-1,2,4-Thiadiazol-5-Yl)Morpholine

- Structural Difference : Features a morpholine ring instead of coumarin and a 1,2,4-thiadiazole isomer.

- Impact : The 1,2,4-thiadiazole isomer may exhibit distinct electronic properties compared to the 1,2,3-thiadiazole in the target compound, affecting reactivity and target binding .

Comparative Data Table

*Calculated based on analogous structures.

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,3-thiadiazole moiety in this compound?

The 1,2,3-thiadiazole ring can be synthesized via cyclization reactions. A validated approach involves using hydrazonoyl chloride intermediates reacted with thiols or thioureas under basic conditions (e.g., K₂CO₃ in DMF) to form thiadiazole cores . For the 4-methyl substitution, phosphorous oxychloride (POCl₃)-mediated cyclization of thiohydrazonate derivatives at elevated temperatures (120°C) is effective, as demonstrated in analogous thiadiazole syntheses . Post-cyclization, coupling the thiadiazole-carbonyl unit to the piperidine intermediate requires activating agents like EDCI/HOBt or NaH-mediated nucleophilic substitutions, depending on steric hindrance .

Basic: Which spectroscopic techniques are critical for confirming structural integrity post-synthesis?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm), thiadiazole carbons (δ ~160–170 ppm), and chromene carbonyl (δ ~190 ppm). Compare with calculated shifts using DFT-based tools .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹) .

- Elemental Analysis : Validate purity by matching experimental vs. calculated C/H/N/S percentages (deviation <0.4%) .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced: How can researchers resolve discrepancies in NMR data for the piperidinylmethyl linkage?

Discrepancies often arise from conformational flexibility or diastereomeric impurities. Strategies include:

- Variable Temperature NMR : Assess signal splitting at low temperatures to identify dynamic processes .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings, particularly for the piperidine CH₂ groups .

- Chiral Chromatography : Separate enantiomers if asymmetric centers are present in the piperidine ring .

- Computational Validation : Use Gaussian or ADF software to simulate NMR shifts for proposed conformers .

Advanced: What strategies optimize coupling reactions between the thiadiazole-carbonyl and piperidine units?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the thiadiazole carbonyl group .

- Catalyst Systems : NaH or K₂CO₃ effectively deprotonate the piperidine NH for nucleophilic attack .

- Microwave Assistance : Reduce reaction times (e.g., 30–60 minutes at 100°C) while maintaining yields >80% .

- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios, temperature, and catalyst loading .

Advanced: How to design SAR studies focusing on methoxy and thiadiazole substituents?

- Methoxy Group Modifications : Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects on receptor binding .

- Thiadiazole Replacements : Compare activity against isosteres like 1,2,4-oxadiazoles or 1,3,4-thiadiazoles to evaluate ring-specific interactions .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents that enhance hydrogen bonding or π-π stacking .

Advanced: What computational methods validate docking studies for this compound?

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using GROMACS .

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to quantify contributions from hydrophobic, electrostatic, and solvation terms .

- Metabolic Stability Prediction : Use ADMET Predictor™ to identify metabolic hotspots (e.g., piperidine N-demethylation) and guide structural modifications .

Advanced: How to address metabolic instability observed in in vivo studies?

- Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the chromene ring) .

- Structural Blocking : Introduce fluorine atoms or methyl groups at vulnerable positions (e.g., para to methoxy) to sterically hinder cytochrome P450 oxidation .

- Prodrug Design : Mask the carboxamide as an ester or peptidase-cleavable promoiety to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.